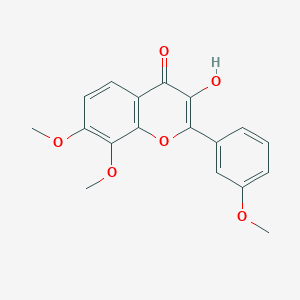
3-Hydroxy-7,8,3'-trimethoxyflavone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-7,8,3'-trimethoxyflavone is a useful research compound. Its molecular formula is C18H16O6 and its molecular weight is 328.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Properties
One of the most notable applications of 3-hydroxy-7,8,3'-trimethoxyflavone is its potential as an anticancer agent. Research indicates that this compound exhibits a reversal effect on drug resistance in cancer cells, particularly those expressing breast cancer resistance protein (BCRP) and ATP-binding cassette subfamily G member 2 (ABCG2). In studies involving human leukemia K562/BCRP cells, it was found that derivatives of this flavonoid can significantly enhance the sensitivity of these cells to chemotherapeutic agents like 7-ethyl-10-hydroxycamptothecin (SN-38) .
Antioxidant Activity
Flavonoids are known for their antioxidant properties, and this compound is no exception. It has been shown to scavenge free radicals effectively, which helps mitigate oxidative stress—a key factor in various diseases including cancer and neurodegenerative disorders. The antioxidant activity is often measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) where it demonstrates significant inhibition percentages .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. Studies have reported that flavonoids can inhibit the activity of enzymes involved in inflammatory processes. For instance, research has shown that certain derivatives can inhibit lipoxygenase activity, which plays a crucial role in the biosynthesis of leukotrienes—mediators of inflammation . This suggests potential therapeutic applications in treating inflammatory diseases.
Hepatoprotective Effects
Research has demonstrated that this compound possesses hepatoprotective effects against cytotoxicity induced by substances like D-galactosamine in cultured mouse hepatocytes. This property points to its potential use in protecting liver function and treating liver-related ailments .
Neuroprotective Effects
Emerging studies suggest that this flavonoid may also provide neuroprotective benefits. The ability to reduce oxidative stress and inflammation could contribute to its protective effects against neurodegenerative diseases such as Alzheimer’s and Parkinson’s . Further investigation into its mechanisms of action could lead to new therapeutic strategies for these conditions.
Applications in Diabetes Management
Recent studies have explored the role of flavonoids like this compound in managing diabetes. They have been found to enhance glucose metabolism and improve insulin sensitivity in various models of type 2 diabetes . This opens avenues for developing dietary supplements or pharmaceuticals aimed at glucose regulation.
Synthesis and Derivatives
The synthesis of this compound and its derivatives is an area of active research. Various synthetic methods have been developed to modify the structure of flavonoids to enhance their biological activities or reduce toxicity . These derivatives are being evaluated for improved efficacy in therapeutic applications.
Propriétés
Numéro CAS |
1017060-12-6 |
|---|---|
Formule moléculaire |
C18H16O6 |
Poids moléculaire |
328.32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















